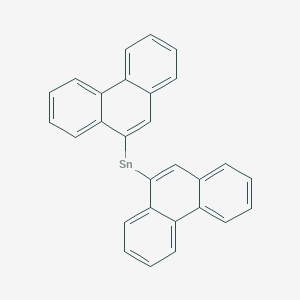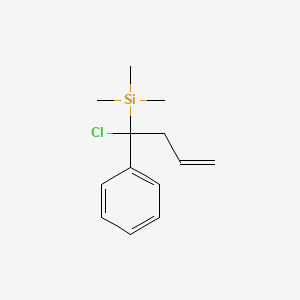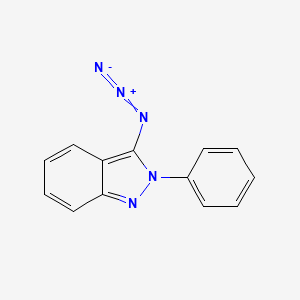![molecular formula C9H11F3 B14364945 1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene CAS No. 90014-05-4](/img/structure/B14364945.png)
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)bicyclo[222]oct-2-ene is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group This compound is part of the bicyclo[22
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a suitable diene and a dienophile containing the trifluoromethyl group under controlled conditions can yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analog.
Substitution: Electrophilic substitution reactions can occur at the bicyclic ring, especially in the presence of strong electrophiles like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the saturated analog of the compound.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets through its trifluoromethyl group and bicyclic structure. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The bicyclic structure provides rigidity and can influence the compound’s binding affinity to specific receptors or enzymes.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: Lacks the trifluoromethyl group but shares the bicyclic structure.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring size and structure.
Norbornane: A bicyclic compound with a similar rigid structure but different chemical properties.
Uniqueness
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.
特性
| 90014-05-4 | |
分子式 |
C9H11F3 |
分子量 |
176.18 g/mol |
IUPAC名 |
1-(trifluoromethyl)bicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H11F3/c10-9(11,12)8-4-1-7(2-5-8)3-6-8/h1,4,7H,2-3,5-6H2 |
InChIキー |
PSPKHHOSQDPDGF-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/no-structure.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)




![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
